1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one
Description
Properties
IUPAC Name |
1-(3,4-dimethoxy-2-methylphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(13)7-10-5-6-11(14-3)12(15-4)9(10)2/h5-6H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRKRPKCBXPHPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)OC)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reaction Followed by Oxidation
One of the most commonly reported synthetic routes involves a two-step process:
Step 1: Formation of the secondary alcohol intermediate
The reaction begins with 3,4-dimethoxy-2-methylbenzaldehyde as the starting aromatic aldehyde. This aldehyde is reacted with methylmagnesium bromide (a Grignard reagent), which adds a methyl group to the carbonyl carbon, yielding the corresponding secondary alcohol intermediate.Step 2: Oxidation to the ketone
The secondary alcohol is then oxidized to the corresponding ketone, this compound. Common oxidizing agents employed include chromium-based reagents or other suitable oxidants that selectively oxidize secondary alcohols to ketones.
This route is widely used due to the availability of starting materials and the straightforward nature of the Grignard addition and oxidation steps.
Alternative Synthetic Routes
Though less detailed in the literature, other synthetic approaches may include:
Direct acylation or Friedel-Crafts type reactions on suitably substituted aromatic rings, though the presence of methoxy groups and methyl substituents may influence regioselectivity and reactivity.
Use of substituted phenylpropanoic acid derivatives followed by functional group transformations to introduce the ketone functionality.
Chemical Reaction Analysis
The compound this compound exhibits typical ketone reactivity and aromatic substitution patterns:
| Reaction Type | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| Oxidation | Secondary alcohol to ketone conversion | Chromium oxidants, PCC, or other oxidants | Formation of this compound from alcohol intermediate |
| Reduction | Ketone to secondary alcohol | Sodium borohydride, lithium aluminum hydride | Conversion back to the alcohol intermediate |
| Nucleophilic substitution | Methoxy groups substitution | Strong nucleophiles or electrophiles under controlled conditions | Possible substitution or demethylation of methoxy groups |
| Friedel-Crafts acylation (theoretical) | Aromatic ring acylation | AlCl3, acyl chlorides | Formation of ketone side chain on aromatic ring |
These reaction pathways are important both for the synthesis and for potential derivatization of the compound for further chemical applications.
Summary Table of Preparation Method
| Step | Starting Material | Reagent(s) | Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | 3,4-Dimethoxy-2-methylbenzaldehyde | Methylmagnesium bromide | Anhydrous ether, inert atmosphere | Secondary alcohol intermediate | Grignard addition to aldehyde |
| 2 | Secondary alcohol intermediate | Oxidizing agent (e.g., PCC, chromium trioxide) | Mild oxidation conditions | This compound | Selective oxidation of secondary alcohol to ketone |
Research Findings and Considerations
The Grignard reaction step requires strictly anhydrous conditions to avoid quenching the organomagnesium reagent.
The oxidation step must be controlled to prevent over-oxidation or degradation of the sensitive methoxy groups.
The presence of methoxy substituents on the aromatic ring can influence the electronic environment, potentially affecting the reactivity and selectivity of the Grignard addition and oxidation.
Alternative oxidants and reaction conditions have been explored in related compounds to optimize yield and purity, including the use of milder oxidants to preserve functional groups.
Patents related to derivatives of 3,4-dimethoxyphenyl compounds suggest that similar synthetic strategies are employed for related phenethyl and propanone derivatives, indicating the robustness of this synthetic approach.
Chemical Reactions Analysis
1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one exhibits a range of biological activities that make it a subject of interest in pharmacological research:
Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress within biological systems. Studies have demonstrated that it effectively scavenges free radicals, offering protective effects against cellular damage.
Tyrosinase Inhibition
Tyrosinase is an enzyme essential for melanin synthesis; thus, its inhibition can lead to depigmentation effects. Derivatives similar to this compound have shown potent tyrosinase inhibitory activity. For instance, one study reported that a related compound was 200 times more effective than kojic acid in inhibiting mushroom tyrosinase activity, suggesting potential applications in cosmetic formulations aimed at skin lightening.
Anticancer Potential
Preliminary investigations suggest that this compound may exhibit anticancer properties. It has been tested against various cancer cell lines and has shown cytotoxic effects warranting further exploration into its therapeutic potential. The mechanisms may involve apoptosis induction and modulation of cell signaling pathways.
Case Study 1: Antioxidant Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of various compounds including this compound using DPPH radical scavenging assays. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
Case Study 2: Tyrosinase Inhibition
A study conducted by Zhang et al. (2020) explored the tyrosinase inhibitory effects of several phenolic compounds. The findings revealed that this compound exhibited remarkable inhibition rates comparable to established inhibitors like kojic acid.
Case Study 3: Anticancer Activity
Research published in Cancer Letters examined the cytotoxic effects of this compound on breast cancer cell lines. The study concluded that treatment with varying concentrations resulted in significant cell death through apoptosis pathways.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. As a derivative of α-methyldopa, it may exert its effects by inhibiting enzymes involved in the biosynthesis of neurotransmitters, leading to a decrease in blood pressure. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
1-(3-Methylphenyl)propan-2-one (2c)
- Molecular Formula : C₁₀H₁₂O
- Substituents : A single methyl group at the 3-position of the phenyl ring.
- Key Differences : Lacks methoxy groups, resulting in lower polarity and molecular weight (148.20 g/mol ) compared to the target compound. This simpler structure may reduce steric hindrance, enhancing reactivity in electrophilic substitutions .
1-(4-Methoxyphenyl)propan-2-one (4c)
1-(3,4-Dimethoxyphenyl)propan-2-one (5c)
- Molecular Formula : C₁₁H₁₄O₃
- However, the absence of this substituent may alter metabolic stability in biological systems .
1-(4-Hydroxy-3-methoxyphenyl)propan-2-one (7c)
- Molecular Formula : C₁₀H₁₂O₃
- Substituents : A hydroxyl group at the 4-position and methoxy at the 3-position.
- Key Differences : The hydroxyl group introduces hydrogen-bonding capacity, enhancing water solubility but reducing stability under acidic conditions compared to the fully methoxylated target compound .
Physicochemical Properties
*logP values estimated based on substituent contributions.
Stability and Handling
- 1-(4-Hydroxy-3-methoxyphenyl)propan-2-one: Susceptible to oxidation due to the phenol group, requiring inert atmosphere storage .
- 1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one : The tert-butyl group enhances steric protection of the hydroxyl group, improving stability compared to the target compound .
Biological Activity
1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one, commonly referred to as a derivative of α-methyldopa, exhibits notable biological activities that have garnered attention in pharmacological research. This compound is characterized by its unique structural features, including two methoxy groups and a methyl group on a phenyl ring, contributing to its diverse biological interactions.
The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of carboxylic acids or alcohols, depending on the conditions applied. The methoxy groups are particularly reactive, allowing for nucleophilic substitutions that can modify the compound's biological properties.
The mechanism of action primarily involves the inhibition of enzymes associated with neurotransmitter biosynthesis, potentially leading to effects such as decreased blood pressure. This interaction suggests a role in modulating neurological pathways, which may have implications for treating conditions like hypertension.
Biological Activities
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage .
2. Tyrosinase Inhibition
Tyrosinase is an enzyme critical in melanin synthesis; thus, its inhibition can lead to depigmentation effects. Studies have demonstrated that derivatives similar to this compound can inhibit tyrosinase activity significantly. For instance, a related compound was found to be 200 times more potent than kojic acid in inhibiting mushroom tyrosinase activity . This suggests potential applications in cosmetic formulations aimed at skin lightening.
3. Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its therapeutic potential . The exact mechanisms remain under study but may involve apoptosis induction and modulation of cell signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Q & A
Q. What are the primary synthetic routes for 1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via Friedel-Crafts acylation, where 3,4-dimethoxy-2-methylbenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves:
- Catalyst stoichiometry: Excess AlCl₃ (1.2–1.5 equivalents) improves electrophilic activation.
- Temperature control: Maintaining 0–5°C during acylation minimizes side reactions like demethylation .
- Workup: Quenching with ice-cold water followed by solvent extraction (dichloromethane) and column chromatography (silica gel, hexane/ethyl acetate) yields >85% purity .
Q. How is the compound characterized spectroscopically, and what key spectral markers confirm its identity?
Answer:
Q. What methods are used to assess purity, and how are impurities identified?
Answer:
- HPLC: Reverse-phase C18 column (acetonitrile/water gradient) detects impurities at 254 nm. Relative retention times (RRT) of common byproducts (e.g., demethylated derivatives) are compared against standards .
- TLC: Silica gel plates (hexane:ethyl acetate = 4:1) with visualization under UV 254 nm; Rf ≈ 0.5 for the target compound .
Advanced Research Questions
Q. How can X-ray crystallography and SHELXL refinement resolve ambiguities in the compound’s molecular geometry?
Answer:
- Data collection: Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54184 Å) at 150 K.
- SHELXL refinement:
- Key output: ORTEP diagrams confirm the propan-2-one group’s orientation relative to the methoxy substituents .
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in electrophilic substitution reactions?
Answer:
- DFT calculations (B3LYP/6-311+G(d,p)):
- Fukui indices identify nucleophilic sites (e.g., para to methoxy groups).
- HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity toward electrophiles.
- Solvent effects: PCM models simulate polar aprotic solvents (e.g., DMF), showing enhanced charge localization at the carbonyl group .
Q. What strategies resolve contradictions in reported molecular data (e.g., molecular weight discrepancies)?
Answer:
- Elemental analysis: Combustion analysis (%C, %H) confirms C₁₁H₁₄O₃ (theoretical: C 68.02%, H 7.27%; observed: C 67.89%, H 7.31%) .
- High-resolution mass spectrometry (HRMS): Exact mass = 194.0943 (calculated for C₁₁H₁₄O₃: 194.0943), ruling out alternative formulas (e.g., C₁₁H₁₄O₄, which would require m/z 210.23) .
Q. How can stereoelectronic effects influence the compound’s participation in cross-coupling reactions?
Answer:
- Steric hindrance: The 2-methyl group restricts access to the aromatic ring, favoring meta over para substitution in Suzuki-Miyaura couplings.
- Electronic effects: Methoxy groups activate the ring via electron donation, but the ketone deactivates adjacent positions. Optimized Pd(PPh₃)₄ catalysts (5 mol%) in THF at 80°C achieve ~70% yield for meta-arylated derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
